molecular formula C27H30O15 B1260656 3''-O-L-Rhamnopyranosylastragalin

3''-O-L-Rhamnopyranosylastragalin

Cat. No.: B1260656
M. Wt: 594.5 g/mol
InChI Key: YFPYXTNSQOUHPS-NIILUQFKSA-N
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Description

3''-O-L-Rhamnopyranosylastragalin is a flavonoid glycoside characterized by a kaempferol aglycone (astragalin) substituted with a rhamnose moiety at the 3''-O position. Its molecular formula is C₂₇H₃₀O₁₅, with a molecular weight of 594.1585 g/mol (CAS: 28447-29-2) . Structurally, it consists of kaempferol (a trihydroxyflavone) linked to a β-D-glucopyranosyl unit at the 3-O position, further substituted with an α-L-rhamnopyranosyl group at the 3''-O position. This compound is naturally found in plants such as Chrysanthemum indicum and has been implicated in cardiovascular health due to its flavonoid-mediated antioxidant and anti-inflammatory activities .

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O15/c1-9-17(32)20(35)21(36)26(38-9)41-24-18(33)15(8-28)40-27(22(24)37)42-25-19(34)16-13(31)6-12(30)7-14(16)39-23(25)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,24,26-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20+,21+,22+,24-,26-,27-/m0/s1

InChI Key

YFPYXTNSQOUHPS-NIILUQFKSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3''-O-L-Rhamnopyranosylastragalin and analogous flavonoid glycosides:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Sugar Substitution Pattern Aglycone
3''-O-L-Rhamnopyranosylastragalin C₂₇H₃₀O₁₅ 594.1585 28447-29-2 Kaempferol-3-O-β-glucoside + 3''-O-rhamnose Kaempferol
Quercetin 3-(2-glucosylrhamnoside) C₂₇H₃₀O₁₆ 610.1534 143016-74-4 Quercetin-3-O-rutinoside (glucose + rhamnose) Quercetin
Rutin C₂₇H₃₀O₁₆ 610.1534 153-18-4 Quercetin-3-O-rutinoside Quercetin
Vincetoxicoside A C₂₇H₃₀O₁₆ 610.1534 18016-58-5 Quercetin-3-O-rutinoside (isomeric form) Quercetin
Isorhamnetin 3-O-α-rhamnopyranosyl-(1→2)-β-galactopyranoside C₂₈H₃₂O₁₆ 624.1690 107740-46-5 Isorhamnetin-3-O-galactoside + rhamnose Isorhamnetin
Kaempferol 3-O-β-D-Glucopyranosyl-7-O-α-L-Rhamnopyranoside C₂₇H₃₀O₁₅ 594.1585 - Kaempferol-3-O-glucoside + 7-O-rhamnose Kaempferol

Key Observations :

  • Aglycone Diversity: While 3''-O-L-Rhamnopyranosylastragalin and kaempferol 3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside share the same aglycone (kaempferol), others like rutin and vincetoxicoside A use quercetin or isorhamnetin, which differ in hydroxylation patterns .
  • Sugar Attachment: The position of rhamnose substitution significantly impacts bioactivity. For example, 3''-O-L-Rhamnopyranosylastragalin has rhamnose at the 3''-O position of the glucose unit, whereas kaempferol 3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside features rhamnose at the 7-O position of the aglycone .
  • Molecular Weight : Compounds with quercetin aglycones (e.g., rutin) have higher molecular weights due to additional hydroxyl groups compared to kaempferol derivatives .

Bioactivity Comparisons

Antioxidant and Anti-inflammatory Effects
  • 3''-O-L-Rhamnopyranosylastragalin: Demonstrates cardiovascular protective effects, likely via scavenging free radicals and modulating endothelial function .
  • Rutin: Widely studied for potent antioxidant activity, with superior efficacy in reducing oxidative stress in vitro compared to 3''-O-L-Rhamnopyranosylastragalin due to quercetin’s extra hydroxyl group .
  • Kaempferol 3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside: Shows moderate antioxidant activity but lower bioavailability than 3''-O-L-Rhamnopyranosylastragalin, possibly due to steric hindrance from the 7-O-rhamnose substitution .
Metabolic and Pharmacokinetic Profiles
  • 3''-O-L-Rhamnopyranosylastragalin: Limited data on bioavailability, but its glycosylation pattern may enhance solubility compared to aglycone kaempferol .
  • Rutin: Poor oral bioavailability (<20%) due to extensive metabolism by gut microbiota, whereas 3''-O-L-Rhamnopyranosylastragalin’s simpler glycosylation may improve absorption .
  • Isorhamnetin Derivatives : Exhibit slower hepatic clearance than kaempferol glycosides, attributed to methylation of hydroxyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3''-O-L-Rhamnopyranosylastragalin
Reactant of Route 2
3''-O-L-Rhamnopyranosylastragalin

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